3-Dimethoxymethyl-1-methylpyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

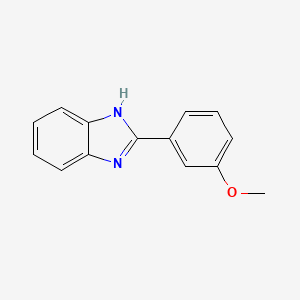

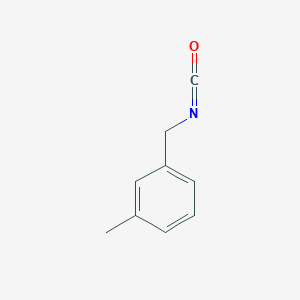

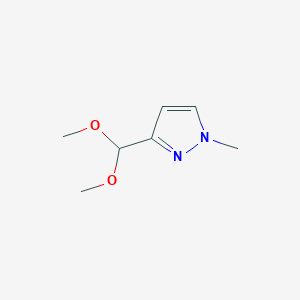

“3-Dimethoxymethyl-1-methylpyrazole” is a chemical compound with the molecular formula C7H12N2O2 . It has a molecular weight of 156.18 g/mol.

Synthesis Analysis

The synthesis of pyrazole derivatives, such as “this compound”, often involves reactions like [3 + 2] cycloaddition, condensations of ketones, aldehydes and hydrazine monohydrochloride, and Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring with a dimethoxymethyl group at the 3-position and a methyl group at the 1-position .

Chemical Reactions Analysis

The chemical reactions involving “this compound” are not explicitly mentioned in the search results. However, pyrazoles in general can undergo a variety of reactions, including N-arylation with aryl halides, coupling with aryl triflates, and reactions with diarylhydrazones and vicinal diols .

Physical and Chemical Properties Analysis

“this compound” has a density of 1.1±0.1 g/cm3, a boiling point of 224.5±25.0 °C at 760 mmHg, and a flash point of 81.6±13.4 °C . It also has a molar refractivity of 36.5±0.3 cm3, a polar surface area of 47 Å2, and a molar volume of 123.8±3.0 cm3 .

Aplicaciones Científicas De Investigación

Química Medicinal

Los pirazoles se utilizan a menudo como materiales de partida para la preparación de sistemas heterocíclicos más complejos con relevancia en el campo farmacéutico . Tienen diversas actividades biológicas, incluyendo funciones como agentes antituberculosos, antimicrobianos, antifúngicos, antiinflamatorios, anticancerígenos y antidiabéticos .

Síntesis Orgánica

Los pirazoles sirven como marcos versátiles en varios sectores de la industria química . Son conocidos por su reactividad, que puede estar influenciada por sus propiedades estructurales, como el tautomerismo .

Síntesis de Pirazolo[1,5-a]pirimidinas

Las 3(5)-aminopirazoles, que podrían incluir potencialmente "3-Dimethoxymethyl-1-methylpyrazole", se exploran en gran medida como precursores en la síntesis de sistemas heterocíclicos condensados, a saber, pirazolo[1,5-a]pirimidinas .

Catalizadores en Reacciones Químicas

Ciertos derivados de pirazol se han utilizado como catalizadores en reacciones químicas . Por ejemplo, el Nano-ZnO se ha utilizado como catalizador en la síntesis de 3-metil-1-fenil-1H-pirazol-5-ol .

Desarrollo de Nuevos Métodos Sintéticos

La estructura y reactividad de los pirazoles ha llevado al desarrollo de nuevos métodos sintéticos. Por ejemplo, se ha explorado la dualidad en la reactividad que ofrece el marco de 3(5)-aminopirazol hacia los agentes 1,3-dielectrófilos .

Aplicaciones Agrícolas

Los pirazoles también tienen un estatus privilegiado en el sector agrícola. Se utilizan en la síntesis de diversos agroquímicos .

Mecanismo De Acción

Target of Action

Pyrazoles, the class of compounds to which it belongs, are known to be versatile scaffolds in organic synthesis and medicinal chemistry . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Mode of Action

Pyrazoles, in general, are interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism . This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .

Biochemical Pathways

It’s known that pyrazoles can influence various biochemical pathways due to their structural diversity and wide range of applications .

Result of Action

The effects of pyrazoles can vary widely depending on their specific structure and the biological targets they interact with .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of pyrazoles .

Safety and Hazards

Direcciones Futuras

The future directions for “3-Dimethoxymethyl-1-methylpyrazole” are not explicitly mentioned in the search results. However, given the wide range of biological activities exhibited by pyrazoles, there is potential for further research into the medicinal applications of this compound .

Análisis Bioquímico

Biochemical Properties

3-Dimethoxymethyl-1-methylpyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with alcohol dehydrogenase, where this compound acts as an inhibitor. This inhibition affects the enzyme’s ability to catalyze the oxidation of alcohols to aldehydes or ketones. Additionally, this compound has been shown to interact with cytochrome P450 enzymes, influencing the metabolism of various substrates .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, this compound can impact gene expression and cellular metabolism. In certain cell types, it has been shown to induce apoptosis, a programmed cell death mechanism, by activating caspase enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as alcohol dehydrogenase and cytochrome P450, inhibiting their activity. This binding is often facilitated by hydrogen bonding and hydrophobic interactions. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable at room temperature but can degrade under extreme conditions. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including altered metabolic activity and gene expression profiles .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can modulate enzyme activity effectively. At higher doses, it can induce toxic effects, including liver damage and oxidative stress. These adverse effects are often dose-dependent and highlight the importance of careful dosage regulation in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The compound’s interaction with alcohol dehydrogenase also plays a role in its metabolic fate .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s distribution is influenced by its hydrophobicity and affinity for specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is often found in the cytoplasm and can accumulate in specific organelles, such as the mitochondria and endoplasmic reticulum. This localization is directed by targeting signals and post-translational modifications, which ensure the compound reaches its intended site of action .

Propiedades

IUPAC Name |

3-(dimethoxymethyl)-1-methylpyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-9-5-4-6(8-9)7(10-2)11-3/h4-5,7H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGKHJTGWURATBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C(OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371193 |

Source

|

| Record name | 3-Dimethoxymethyl-1-methylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287917-82-2 |

Source

|

| Record name | 3-Dimethoxymethyl-1-methylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B1349270.png)

![[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B1349273.png)